壳三糖十一醋酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

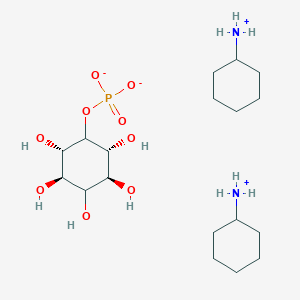

The synthesis of chitotriose undecaacetate involves the esterification of chito-oligosaccharides, where the amino and hydroxyl groups are modified with acyl groups to alter their physical and chemical characteristics. Sugiura et al. (1992) described the preparation of chitotriose undecaalkanoates by blocking the amino- and hydroxyl groups with alkyl pendants of differing lengths through an ester linkage, indicating a method for the synthesis of chitotriose undecaacetate derivatives (Sugiura et al., 1992).

Molecular Structure Analysis

The molecular structure of chitotriose undecaacetate derivatives, including their conformation and interaction with other molecules, has been studied using various analytical techniques. For example, the interaction between chitotriose derivatives and specific proteins has been explored through NMR spectroscopy, revealing insights into how these molecules interact at the molecular level (Verheyden et al., 1995).

Chemical Reactions and Properties

Chitotriose undecaacetate undergoes various chemical reactions, primarily due to the functional groups introduced through acetylation. These modifications significantly influence the compound's reactivity and interaction with other substances. Akiyama et al. (1995) have demonstrated the chemo-enzymatic synthesis of chitosan oligomers and DAC oligomers using N-acylated chitotrioses as substrates, showcasing the versatility of chitotriose derivatives in synthesizing biologically important oligomers (Akiyama et al., 1995).

Physical Properties Analysis

The physical properties of chitotriose undecaacetate derivatives, such as their thermotropic behavior and formation of liquid crystalline phases, have been a subject of study. Sugiura et al. (1992) reported that chitotriose undecaalkanoates exhibit enantiotropic mesophases, indicating their potential for applications in materials science (Sugiura et al., 1992).

科学研究应用

与抗菌蛋白的相互作用: N,N',N''-三乙酰壳三糖与从 Amaranthus caudatus 分离出的抗菌蛋白 Ac-AMP2 相互作用。这种相互作用使用 1H NMR 光谱进行研究,表明在理解和增强抗菌活性方面具有潜在应用 (Verheyden 等人,1995)。

热致液晶的形成: 已发现壳三糖十一醋酸酯在约 50°C 至 200°C 的温度范围内形成对映向列相。这表明其在热致液晶和相关材料的开发中具有潜在用途 (Sugiura 等人,1992)。

生物医学应用: 壳三糖十一醋酸酯是壳聚糖的衍生物,壳聚糖是一种在组织工程、药物递送、伤口愈合和基因治疗等生物医学领域引起极大兴趣的材料。壳聚糖可以很容易地官能化为各种衍生物,表明其衍生物(包括壳三糖十一醋酸酯)具有广泛的潜在应用 (Mittal 等人,2018)。

结合性质的 NMR 研究: N-三氟乙酰化壳三糖的结合性质使用核磁共振 (NMR) 进行了分析,提供了对其与火鸡溶菌酶等蛋白质相互作用的见解。这表明其在研究蛋白质-配体相互作用中的效用 (Arnheim 等人,1974)。

抗氧化活性: 部分 N-乙酰化的壳三糖,包括壳三糖十一醋酸酯,已显示出抗氧化活性。这在治疗应用中很重要,尤其是在与氧化应激相关的领域 (Li 等人,2013)。

保肝作用: 研究表明,包括壳三糖十一醋酸酯在内的壳三糖及其衍生物对急性肝毒性具有保护作用,表明其在肝脏相关治疗中的潜在用途 (Chen 等人,2005)。

属性

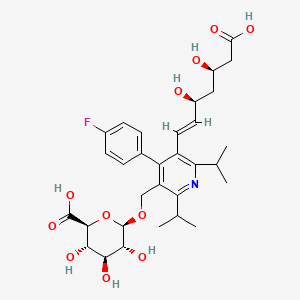

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H57N3O24/c1-15(44)41-29-36(60-23(9)52)33(27(13-56-19(5)48)63-38(29)62-25(11)54)66-40-31(43-17(3)46)37(61-24(10)53)34(28(65-40)14-57-20(6)49)67-39-30(42-16(2)45)35(59-22(8)51)32(58-21(7)50)26(64-39)12-55-18(4)47/h26-40H,12-14H2,1-11H3,(H,41,44)(H,42,45)(H,43,46)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMZYRVOXWCPFH-RANHEDMISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H57N3O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chitotriose Undecaacetate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

![Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1140691.png)